molecular formula C20H19ClN2O4S B2404415 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 1904210-25-8

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2404415
CAS RN: 1904210-25-8
M. Wt: 418.89
InChI Key: RJGKSAGXKRAUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPQ is a quinoline derivative that has been synthesized through various methods, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is still being studied. It is believed that this compound inhibits the activity of certain enzymes and proteins involved in various biological processes, such as cell proliferation and inflammation. This compound may also interact with specific cell receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and microbial growth. Additionally, this compound has been found to reduce the production of certain cytokines and chemokines involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline in lab experiments is its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline research. One direction is to further study the mechanism of action of this compound, as this will provide insight into its potential therapeutic properties. Another direction is to study the potential toxicity of this compound in more detail, as this will help determine its safety and efficacy in clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications. Finally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been synthesized through various methods, including the reaction of 8-hydroxyquinoline with 3-chloro-4-methoxybenzenesulfonyl chloride and pyrrolidine. Another method involves the reaction of 8-hydroxyquinoline with 3-chloro-4-methoxybenzenesulfonyl isocyanate and pyrrolidine. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-cancer properties, as it has been found to inhibit the proliferation of cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its anti-microbial properties, as it has been found to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKSAGXKRAUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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